molecular formula C21H19N5O3 B2549311 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione CAS No. 321538-35-6

2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione

Cat. No.: B2549311
CAS No.: 321538-35-6
M. Wt: 389.415
InChI Key: SJSXBQQHZLWDDX-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research into synthetic methodologies involving similar compounds to 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione has yielded efficient methods for synthesizing complex heterocyclic compounds. For instance, an efficient one-pot, four-component synthesis approach has been developed for the creation of derivatives related to this compound, showcasing a versatile method for generating diverse molecular structures with potential applications in various scientific research areas, including medicinal chemistry and material science (Torkian et al., 2011).

Bioisosteric Replacements and Biological Activities

The compound shares structural similarities with pyrazolo[1,5-a]-1,3,5-triazines, which have been evaluated as bioisosteric replacements for adenine derivatives. This evaluation led to the discovery of potent inhibitors with high selectivity, indicating the potential for these structures to serve as templates for developing new therapeutic agents. Such compounds have shown significant biological activities, including inhibition of phosphodiesterase type 4, which could be beneficial in treating various diseases (Raboisson et al., 2003).

Antimicrobial and Anticancer Properties

Derivatives of triazine and pyrazole have exhibited promising antimicrobial and anticancer properties. The synthesis and biological evaluation of new 1,2,4-triazole derivatives have highlighted their potential as antimicrobial agents. Some compounds within this class have shown good or moderate activity against various microorganisms, suggesting their application in developing new antimicrobial therapies (Bektaş et al., 2007). Additionally, certain Pd(II) complexes of pyrazolyl-s-triazine ligands have demonstrated in vitro anticancer activity, providing a basis for further exploration of these compounds as potential anticancer agents (Lasri et al., 2021).

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-9-15(10-8-14)25-18(11-12-22-25)19-20(27)24(2)21(28)26(23-19)16-5-4-6-17(13-16)29-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSXBQQHZLWDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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